N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-difluorobenzene-1-sulfonamide
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-difluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a fluorinated benzene sulfonamide moiety. Its molecular formula is C₂₂H₂₁F₂N₄O₂S, with a molecular weight of 443.5 g/mol (calculated). The compound’s structure combines a lipophilic azepane group (7-membered ring) with electronegative fluorine atoms on the benzene ring, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c23-17-7-10-19(24)21(15-17)31(29,30)27-18-8-5-16(6-9-18)20-11-12-22(26-25-20)28-13-3-1-2-4-14-28/h5-12,15,27H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCUIOQDDUOONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of the azepane and pyridazine rings, followed by their coupling with the difluorobenzene sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-difluorobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Implications of Substituent Differences:
In contrast, the 4-methoxy group in G620-0408 is electron-donating, which may stabilize resonance structures or alter charge distribution at binding sites.
Lipophilicity and Solubility :
- Fluorine atoms reduce lipophilicity (LogP ~2.1 estimated) compared to G620-0408’s methyl and methoxy groups (LogP ~3.5 estimated), suggesting improved aqueous solubility for the difluoro analog.
Metabolic Stability :
- Fluorine substitution often enhances metabolic stability by resisting oxidative degradation, whereas methoxy and methyl groups in G620-0408 may be susceptible to demethylation or hydroxylation.
Hypothesized Pharmacological Differences
While direct comparative pharmacological data are unavailable, structural trends suggest divergences in target affinity and selectivity:
- Target Binding: Fluorinated sulfonamides are known for high affinity to carbonic anhydrases (e.g., CA-IX/XII) due to strong halogen interactions with zinc-coordinated active sites. G620-0408’s methoxy and methyl groups may favor binding to hydrophobic pockets in kinases or GPCRs.
- Cellular Penetration : The lower molecular weight and reduced steric bulk of the difluoro compound may improve cell membrane permeability compared to G620-0408.
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure that includes:
- Azepane ring: A seven-membered nitrogen-containing ring.
- Pyridazine moiety: A six-membered ring containing two adjacent nitrogen atoms.
- Sulfonamide group: A functional group characterized by the presence of a sulfonyl group attached to an amine.
This unique combination of structural elements contributes to its biological activity and potential applications in various fields, including medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in various biochemical pathways. For instance, it has been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters .
- Signal Transduction Modulation: By binding to specific receptors or enzymes, the compound may interfere with signal transduction pathways that regulate cell proliferation and survival, making it a candidate for cancer treatment.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity:
Case Studies
In a notable study focusing on the synthesis and biological evaluation of pyridazinone derivatives, this compound was evaluated alongside other compounds. The results indicated:
- Reversible Inhibition: The inhibition of MAO-B was reversible, with recovery observed through dialysis studies .
- Promising Drug Candidate: Given its favorable profile in terms of potency and selectivity, this compound is considered a promising candidate for further development in treating conditions like Alzheimer's disease .
Q & A
Basic: What are the critical synthetic steps and reaction conditions for synthesizing N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-difluorobenzene-1-sulfonamide?
Answer:
The synthesis involves sequential coupling of the pyridazine core with azepane and aryl sulfonamide moieties. Key steps include:
- Step 1: Nucleophilic substitution to attach azepane to the pyridazine ring under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 6–12 hours .
- Step 2: Suzuki-Miyaura cross-coupling to link the pyridazine intermediate to the substituted phenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmosphere .
- Step 3: Sulfonamide formation via reaction of the aryl chloride with 2,5-difluorobenzenesulfonamide, using base (e.g., K₂CO₃) in polar solvents like acetonitrile at 60–80°C .
Critical parameters include temperature control (±2°C), solvent purity, and catalyst-to-substrate ratios. Reaction progress is monitored via TLC and HPLC .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substitutions and verifies azepane-pyridazine linkage (e.g., characteristic shifts at δ 3.5–4.0 ppm for azepane protons) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for pharmacological assays) and tracks reaction intermediates using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers during coupling steps .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized Bioassays: Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and control compounds to isolate compound-specific effects .
- Batch Analysis: Compare HPLC and NMR data across studies to identify impurities or degradation products affecting activity .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values under controlled pH (7.4) and temperature (37°C) to normalize potency metrics .
Advanced: What strategies optimize synthesis yield while maintaining high purity?
Answer:
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling efficiency; yields improve with ligand-to-metal ratios of 2:1 .
- Solvent Optimization: Replace DMF with TBAB (tetrabutylammonium bromide) in polar aprotic solvents to reduce side reactions during sulfonamide formation .
- Workup Protocols: Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography to isolate intermediates with >90% recovery .
Advanced: How do structural modifications (e.g., fluorination, azepane ring size) influence bioactivity?
Answer:
- Fluorine Substitution: The 2,5-difluoro group enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies with mono-fluoro analogs show a 2–3× increase in plasma half-life .
- Azepane vs. Piperidine: Azepane’s seven-membered ring improves binding to hydrophobic pockets in target enzymes (e.g., carbonic anhydrase isoforms), as shown in molecular docking studies .
- Pyridazine Rigidity: Replacing pyridazine with pyridine reduces activity by 50%, highlighting the importance of the nitrogen-rich core for π-π stacking in enzyme inhibition .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in enzymatic systems?
Answer:
- Kinetic Assays: Measure inhibition constants (Kᵢ) using stopped-flow techniques with purified enzymes (e.g., carbonic anhydrase IX) under pseudo-first-order conditions .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- X-ray Crystallography: Resolve co-crystal structures with target proteins to identify critical hydrogen bonds (e.g., sulfonamide oxygen with Zn²⁺ in CA active sites) .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC retention time shifts .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions under nitrogen atmosphere .
- Light Sensitivity: Expose to UV-Vis light (254 nm) and quantify photodegradation products with LC-MS .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular Dynamics (MD): Simulate ligand-protein binding over 100-ns trajectories to assess conformational stability of the azepane-pyridazine complex .
- QSAR Modeling: Train models using IC₅₀ data from analogs to predict bioactivity; descriptors include logP, topological polar surface area (TPSA), and H-bond acceptors .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with redox stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
